molecular formula C18H28N2O3S B7177547 N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide

Cat. No.: B7177547
M. Wt: 352.5 g/mol
InChI Key: DVBUSAFLYDFLDY-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide is a complex organic compound that belongs to the class of thiazinane derivatives. Thiazinanes are heterocyclic compounds containing nitrogen and sulfur atoms in their structure.

Properties

IUPAC Name

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)23-16-8-6-5-7-15(16)17(21)19-13-18(3,4)20-9-11-24(22)12-10-20/h5-8,14H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUSAFLYDFLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NCC(C)(C)N2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-propan-2-yloxybenzoic acid with 2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound’s thiazinane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-2-propan-2-yloxybenzamide is unique due to its specific structural features, such as the combination of a thiazinane ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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